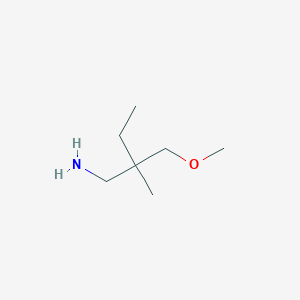

2-(Aminomethyl)-1-methoxy-2-methylbutane

Description

2-(Aminomethyl)-1-methoxy-2-methylbutane is a branched aliphatic compound with a butane backbone substituted at the 1-position by a methoxy group (-OCH₃) and at the 2-position by a methyl group (-CH₃) and an aminomethyl group (-CH₂NH₂). Its molecular formula is C₇H₁₇NO (molecular weight: ~131.22 g/mol). The compound combines ether and primary amine functionalities, making it relevant in organic synthesis, particularly as a building block for pharmaceuticals or agrochemicals.

Properties

Molecular Formula |

C7H17NO |

|---|---|

Molecular Weight |

131.22 g/mol |

IUPAC Name |

2-(methoxymethyl)-2-methylbutan-1-amine |

InChI |

InChI=1S/C7H17NO/c1-4-7(2,5-8)6-9-3/h4-6,8H2,1-3H3 |

InChI Key |

HQYVBKNCJCUZIY-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)(CN)COC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-1-methoxy-2-methylbutane can be achieved through several methods. One common approach involves the alkylation of 2-methyl-2-butanol with formaldehyde and ammonia under acidic conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired amine.

Another method involves the reductive amination of 2-methyl-2-butanone with formaldehyde and ammonia in the presence of a reducing agent such as sodium borohydride. This method is advantageous due to its simplicity and high yield.

Industrial Production Methods

In industrial settings, the production of 2-(Aminomethyl)-1-methoxy-2-methylbutane typically involves large-scale reductive amination processes. These processes utilize continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts such as palladium on carbon can enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-1-methoxy-2-methylbutane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oximes or nitriles using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction of the compound can yield secondary or tertiary amines, depending on the reducing agent and conditions used.

Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

Oxidation: Oximes, nitriles.

Reduction: Secondary and tertiary amines.

Substitution: Various substituted amines and derivatives.

Scientific Research Applications

2-(Aminomethyl)-1-methoxy-2-methylbutane has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

Biology: Investigated for its potential as a ligand in biochemical assays and as a precursor for biologically active compounds.

Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and polymers.

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-1-methoxy-2-methylbutane involves its interaction with various molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their structure and function. In biochemical assays, the compound may act as a ligand, binding to specific receptors or enzymes and modulating their activity.

Comparison with Similar Compounds

3-(Aminomethyl)-3-methoxypentane (2-Ethyl-2-methoxybutan-1-amine)

Structural Relationship: This compound (CAS: 15495980, PubChem CID: 15495980) shares the molecular formula C₇H₁₇NO with the target compound but differs in substituent arrangement. It is a structural isomer where:

- A pentane chain replaces the butane backbone.

- The 3-position bears both methoxy and aminomethyl groups, while the 1-position has a primary amine.

Key Differences :

| Property | 2-(Aminomethyl)-1-methoxy-2-methylbutane | 3-(Aminomethyl)-3-methoxypentane |

|---|---|---|

| Backbone | Butane (4 carbons) | Pentane (5 carbons) |

| Substituent Positions | Methoxy (C1), methyl/aminomethyl (C2) | Methoxy/aminomethyl (C3) |

| Amine Type | Secondary amine (if aminomethyl is branched) | Primary amine (C1) |

Implications :

- Reactivity: The primary amine in 3-(aminomethyl)-3-methoxypentane may exhibit higher nucleophilicity compared to the secondary amine configuration in the target compound.

- Solubility : The longer pentane chain in the isomer could reduce water solubility relative to the target compound.

- Synthesis : Both compounds likely require alkylation or reductive amination strategies, but steric hindrance in the target compound’s branched structure may complicate synthesis .

2-Amino-2-methylbutanoic Acid

Structural Relationship: This amino acid (CAS: 595-39-1, molecular formula: C₅H₁₁NO₂) shares a branched alkyl chain with the target compound but replaces the methoxy group with a carboxylic acid (-COOH).

Key Differences :

| Property | 2-(Aminomethyl)-1-methoxy-2-methylbutane | 2-Amino-2-methylbutanoic Acid |

|---|---|---|

| Functional Groups | Methoxy, primary amine | Carboxylic acid, primary amine |

| Polarity | Moderate (amine + ether) | High (zwitterionic at pH 7) |

| Applications | Synthetic intermediate | Protein synthesis, drug design |

Implications :

- Acid-Base Behavior: The carboxylic acid in 2-amino-2-methylbutanoic acid renders it zwitterionic, unlike the target compound, which behaves as a weak base due to its amine group.

- Biological Relevance: The amino acid is integral to peptide synthesis, whereas the target compound’s ether group may enhance lipid solubility, favoring blood-brain barrier penetration in drug candidates .

2-(Aminomethyl)piperidine

Structural Relationship: This cyclic amine (CAS: 22990-77-8) features a piperidine ring with an aminomethyl substituent, contrasting with the target compound’s acyclic structure.

Key Differences :

| Property | 2-(Aminomethyl)-1-methoxy-2-methylbutane | 2-(Aminomethyl)piperidine |

|---|---|---|

| Structure | Acyclic | Cyclic (6-membered ring) |

| Ring Effects | N/A | Enhanced conformational rigidity |

| Regulatory Status | No SARA 313 reporting requirements | Classified as a laboratory chemical |

Implications :

- Pharmacokinetics : The piperidine derivative’s rigid structure may improve receptor binding in drug design, while the target compound’s flexibility could aid in metabolic processing.

- Safety: Both compounds require handling precautions (e.g., ventilation, gloves), but cyclic amines like 2-(aminomethyl)piperidine often exhibit higher systemic toxicity .

Biological Activity

2-(Aminomethyl)-1-methoxy-2-methylbutane is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₉N₁O |

| Molecular Weight | 129.24 g/mol |

| IUPAC Name | 2-(Aminomethyl)-1-methoxy-2-methylbutane |

| Canonical SMILES | CC(C)C(CN)OC |

Synthesis Methods

The synthesis of 2-(Aminomethyl)-1-methoxy-2-methylbutane typically involves the reductive amination of ketones or aldehydes with amines in the presence of reducing agents such as sodium cyanoborohydride.

The biological activity of 2-(Aminomethyl)-1-methoxy-2-methylbutane can be attributed to its interaction with various biological targets, including:

- Enzymatic Inhibition : The compound may act as an inhibitor for certain enzymes, affecting metabolic pathways.

- Receptor Modulation : It can bind to specific receptors, influencing signaling pathways related to inflammation and cell proliferation.

Pharmacological Effects

Research has indicated several pharmacological effects associated with this compound:

- Anti-inflammatory Activity : Studies show that it may reduce inflammation by modulating cytokine expression.

- Neuroprotective Properties : Preliminary data suggest potential neuroprotective effects, possibly through antioxidant mechanisms.

Case Studies and Research Findings

- Anti-inflammatory Studies : In vitro studies demonstrated that 2-(Aminomethyl)-1-methoxy-2-methylbutane significantly reduced the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in stimulated macrophage cells. This suggests its potential use in treating inflammatory diseases.

- Neuroprotection in Animal Models : In a controlled study involving mice subjected to oxidative stress, administration of the compound resulted in decreased neuronal apoptosis and improved cognitive function compared to control groups. These findings indicate its potential for therapeutic use in neurodegenerative conditions.

- Toxicity Assessments : Toxicological evaluations have shown that at therapeutic doses, the compound exhibits a favorable safety profile with minimal adverse effects, making it a candidate for further clinical development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.